6,8-Cyclo-1,4-eudesmanediol

Description

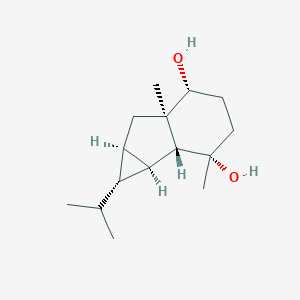

Structure

3D Structure

Properties

IUPAC Name |

(1R,1aR,1bR,2S,5R,5aR,6aR)-2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUIOILOILJEM-ZFPHAMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H]2[C@H]1[C@H]3[C@@](CC[C@H]([C@@]3(C2)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578669 | |

| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213769-80-3 | |

| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 6,8-Cyclo-1,4-eudesmanediol: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing available information on the spectroscopic properties of the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol. This natural product, isolated from the branches of Eucalyptus robusta Smith, is of interest within the scientific community for its unique chemical structure.

Despite its availability from commercial suppliers and its known natural source, a comprehensive public repository of its spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is not readily found in peer-reviewed literature based on extensive searches. This document outlines the known characteristics of this compound and provides context through data from structurally related molecules.

Molecular and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 213769-80-3 |

| Class | Sesquiterpenoid |

Spectroscopic Data Summary

Detailed experimental spectra for this compound are not presently available in the public domain. The following sections detail the expected spectroscopic characteristics based on its chemical structure and data from analogous eudesmane-type sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the 26 protons in the molecule. Key features would likely include:

-

Methyl Signals: Several singlet or doublet signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the methyl groups on the eudesmane (B1671778) skeleton.

-

Methylene (B1212753) and Methine Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm arising from the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings.

-

Hydroxyl Protons: Broad singlet signals for the two hydroxyl groups, the chemical shift of which would be dependent on the solvent and concentration.

-

Protons adjacent to Oxygen: Methine or methylene protons attached to the carbons bearing the hydroxyl groups would be expected to resonate at a downfield shifted region (δ 3.5-4.5 ppm).

¹³C NMR: The carbon NMR spectrum should display 15 distinct signals, corresponding to each carbon atom in the molecule. Expected chemical shifts would include:

-

Aliphatic Carbons: Signals for methyl, methylene, and methine carbons of the cyclic framework would likely appear in the δ 15-60 ppm range.

-

Carbons bonded to Oxygen: The two carbons attached to the hydroxyl groups (C-1 and C-4) would be significantly deshielded, with signals expected in the δ 60-80 ppm region.

Mass Spectrometry (MS)

The mass spectrum of this compound would be anticipated to show a molecular ion peak [M]⁺ at m/z 238. Subsequent fragmentation patterns would likely involve the loss of water molecules from the diol structure, leading to significant peaks at m/z 220 ([M-H₂O]⁺) and 202 ([M-2H₂O]⁺). Other fragment ions would result from the cleavage of the carbon-carbon bonds within the eudesmane skeleton.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds of the aliphatic rings.

-

C-O Stretch: Absorption bands in the 1000-1200 cm⁻¹ region, indicating the stretching vibrations of the C-O bonds of the alcohol functionalities.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following represents a general workflow for the isolation and characterization of similar natural products.

Caption: General workflow for the isolation and structural elucidation of natural products.

Logical Relationship for Structure Elucidation

The determination of the chemical structure of a novel compound like this compound relies on the integration of data from various spectroscopic techniques.

Caption: Logical flow for the structural elucidation of an organic compound.

Conclusion

While a dedicated publication detailing the complete spectroscopic analysis of this compound could not be located, this guide provides the foundational chemical information and expected spectroscopic characteristics based on its known structure. The provided workflows illustrate the standard methodologies employed for the isolation and characterization of such natural products. It is recommended that researchers requiring definitive spectral data for this compound perform their own analyses upon its acquisition.

An In-depth Technical Guide to the Chemical Structure Elucidation of 6,8-Cyclo-1,4-eudesmanediol

Disclaimer: Despite extensive searches, the primary literature containing the specific experimental and spectroscopic data for the initial structure elucidation of 6,8-Cyclo-1,4-eudesmanediol could not be accessed. Therefore, this guide provides a comprehensive overview of the methodologies and data interpretation techniques typically employed for the structural determination of novel eudesmane-type sesquiterpenoids. The quantitative data presented herein is representative of a hypothetical compound of this class and serves to illustrate the principles and formatting requested.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the processes involved in elucidating the chemical structure of complex natural products like this compound.

Introduction

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O₂. Natural products of this class are of significant interest due to their potential biological activities. The elucidation of their precise chemical structure is a critical first step in understanding their structure-activity relationships and potential for therapeutic applications. This process relies on a combination of spectroscopic techniques to determine the connectivity of atoms and the stereochemistry of the molecule.

Isolation of the Target Compound

The initial step in structure elucidation is the isolation and purification of the compound of interest from its natural source, such as plant material. A typical workflow for this process is outlined below.

Unraveling 6,8-Cyclo-1,4-eudesmanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Cyclo-1,4-eudesmanediol is a sesquiterpenoid natural product belonging to the eudesmane (B1671778) class. First identified from the branches of Eucalyptus robusta Smith, this bicyclic diol has a unique tricyclic skeleton due to a cyclopropyl (B3062369) ring. While the initial discovery and full characterization details remain in less accessible literature, this guide synthesizes the currently available chemical and biological data. This document provides a summary of its known properties, and where primary data is unavailable, it outlines the general experimental methodologies used for the isolation and characterization of similar compounds. At present, definitive information regarding its biological activity and mechanism of action is limited in publicly accessible scientific databases.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and commercial supplier information.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| CAS Number | 213769-80-3 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the original publication containing the primary spectra is not widely accessible, predicted and database-deposited spectral data are summarized in Table 2.

| ¹³C NMR | ¹H NMR |

| Position | δ (ppm) |

| 1 | |

| 2 | |

| 3 | |

| 4 | 71.5 |

| 5 | |

| 6 | |

| 7 | |

| 8 | |

| 9 | |

| 10 | |

| 11 | |

| 12 | |

| 13 | |

| 14 | |

| 15 | |

| Note: The complete and verified ¹H and ¹³C NMR data from the primary literature is not currently available. The provided data for C4 is from a public database and should be used with caution. |

Table 2: NMR Spectroscopic Data for this compound

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are not available. However, a general workflow for the isolation of eudesmane sesquiterpenoids from plant material is described below. This protocol is based on common methodologies in natural product chemistry.

Caption: Generalized workflow for the isolation of sesquiterpenoids.

Detailed Steps:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a lack of peer-reviewed studies detailing the biological activity and potential signaling pathways of this compound. Some commercial suppliers suggest potential anti-inflammatory and bile acid metabolism regulatory activities, but the primary research supporting these claims is not specified.

For context, other eudesmane sesquiterpenoids have demonstrated a range of biological activities. For instance, the related compound β-eudesmol has been reported to inhibit angiogenesis, potentially through the blockade of the ERK signaling pathway, and to induce apoptosis in cancer cells via the JNK signaling pathway. A hypothetical signaling pathway, based on the activity of related compounds, is depicted below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway for a eudesmane sesquiterpenoid.

Conclusion and Future Directions

This compound is a structurally unique natural product isolated from Eucalyptus robusta. Despite its intriguing chemical structure, there is a significant gap in the publicly accessible scientific literature regarding its discovery, detailed characterization, and biological functions. Future research should focus on re-isolating or synthesizing this compound to conduct comprehensive spectroscopic analysis and to explore its potential therapeutic activities. In particular, screening for anti-inflammatory, anticancer, and antimicrobial properties, followed by mechanistic studies to elucidate its molecular targets and signaling pathways, would be of significant value to the drug discovery and development community.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane (B1671778) sesquiterpenoids, a diverse class of natural products, have garnered significant attention within the scientific community for their wide-ranging and potent biological activities. This technical guide focuses on the emerging therapeutic potential of 6,8-Cyclo-1,4-eudesmanediol and its structural analogs. While specific data on this compound remains limited, this document provides a comprehensive overview of the known biological activities, particularly anti-inflammatory and cytotoxic effects, of related eudesmane sesquiterpenoids. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the key signaling pathways, including NF-κB and STAT3, that are modulated by these sesquiterpenoids, offering critical insights for future drug development and mechanistic studies.

Introduction to Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large and structurally diverse group of bicyclic sesquiterpenoids characterized by a decalin (bicyclo[4.4.0]decane) core. They are widely distributed in the plant kingdom, particularly in species of the Asteraceae and Lamiaceae families, and have also been isolated from marine organisms.[1][2][3] The central eudesmane skeleton can be extensively modified through oxidation, hydroxylation, and other functionalizations, leading to a vast array of derivatives with distinct biological profiles.

Among this class of compounds is this compound, a sesquiterpenoid isolated from the branches of Eucalyptus robusta Smith.[4][5] While detailed biological studies on this specific molecule are not yet widely published, the broader family of eudesmane sesquiterpenoids has been shown to possess significant therapeutic potential, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective activities.[3][6][7] This guide will synthesize the available information on related compounds to provide a framework for understanding the potential of this compound and to facilitate further research in this promising area.

Biological Activities of Eudesmane Sesquiterpenoids

The therapeutic potential of eudesmane sesquiterpenoids is underscored by their diverse biological activities. The following sections summarize the key findings in the areas of anti-inflammatory and cytotoxic effects, supported by quantitative data from various studies.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Eudesmane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

A common mechanism of action is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Several eudesmane sesquiterpenoids have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[6] Furthermore, they can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]

Table 1: Anti-inflammatory Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Source Organism | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 1-Oxo-5α,7αH-eudesm-3-en-15-al | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | Not Reported | [8] |

| Compound 20 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 21.63 | [6] |

| Compound 24 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 35.84 | [6] |

| Compound 40 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 60.70 | [6] |

| Eudebeiolide D | Salvia plebeia | IL-6-induced STAT3 Activation | Hep3B cells | 1.1 | [9] |

Cytotoxic Activity

The ability of eudesmane sesquiterpenoids to induce cell death in cancer cell lines has positioned them as promising candidates for anticancer drug development. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of Selected Eudesmane Sesquiterpenoids

| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |

| Lyratol G | Solanum lyratum | P-388 | 3.1 | [7] |

| Lyratol G | Solanum lyratum | HONE-1 | 4.5 | [7] |

| Lyratol G | Solanum lyratum | HT-29 | 6.9 | [7] |

| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | P-388 | 3.8 | [7] |

| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HONE-1 | 5.2 | [7] |

| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HT-29 | 6.1 | [7] |

| Artanoate | Artemisia anomala | HCT-8 | 9.13 | [10] |

| Eudesmanomolide | Artemisia anomala | HCT-8 | 3.76 | [10] |

| Eudesmanomolide | Artemisia anomala | A549 | 5.49 | [10] |

| Penicieudesmol B | Penicillium sp. J-54 | K-562 | 90.1 | [11] |

Key Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of eudesmane sesquiterpenoids is crucial for their development as therapeutic agents. Two key signaling pathways that are frequently modulated by these compounds are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[9][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[9][12][13] Eudesmane sesquiterpenoids can inhibit this pathway at multiple steps, including the inhibition of IKK activation and IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]

STAT3 Signaling Pathway

The STAT3 pathway is another critical signaling cascade involved in inflammation, cell proliferation, and survival.[8][10][14] It is typically activated by cytokines, such as IL-6, which bind to their receptors and activate associated Janus kinases (JAKs).[15][16] JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[15][16] Persistent activation of STAT3 is implicated in various cancers and inflammatory diseases. Certain eudesmane sesquiterpenoids have been shown to inhibit the IL-6-induced activation of STAT3, representing a promising mechanism for their anti-inflammatory and anticancer effects.[9]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of eudesmane sesquiterpenoids. These protocols are based on established methods reported in the literature and can be adapted for the study of novel compounds, including this compound.

Isolation and Purification

The isolation of eudesmane sesquiterpenoids from natural sources typically involves a series of extraction and chromatographic steps.

Workflow for Isolation and Purification:

Protocol:

-

Extraction: The dried and powdered plant material is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) at room temperature. The extracts are then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.

-

Purification: The fractions showing promising activity in preliminary screens are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compounds.[17][18]

Structural Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to determine the carbon skeleton and the relative stereochemistry of the molecule.[19][20]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.[19]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.

Anti-inflammatory Activity Assays

4.3.1. Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

Protocol:

-

Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[6][21]

4.3.2. Cytokine Production Assay

This assay measures the effect of the compound on the production of pro-inflammatory cytokines.

Protocol:

-

Cell Culture and Treatment: Similar to the NO production assay.

-

Cytokine Measurement: The levels of cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition of cytokine production is calculated, and IC50 values are determined.

Cytotoxicity Assays

4.4.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6][22]

Protocol:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[6][22]

4.4.2. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[22]

Protocol:

-

Cell Culture and Treatment: Similar to the MTT assay.

-

Supernatant Collection: After treatment, the cell culture supernatant is collected.

-

LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: The percentage of cytotoxicity is calculated based on the LDH released from treated cells compared to control cells.

Conclusion and Future Directions

The eudesmane sesquiterpenoids represent a rich and diverse source of bioactive molecules with significant therapeutic potential, particularly in the areas of inflammation and cancer. While the specific biological profile of this compound is yet to be fully elucidated, the extensive data on related compounds strongly suggest that it warrants further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the anti-inflammatory, cytotoxic, and other biological activities of this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features for optimal activity and to develop more potent and selective derivatives.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising eudesmane sesquiterpenoids in preclinical animal models of disease.

By leveraging the knowledge base of related eudesmane sesquiterpenoids and employing the experimental strategies outlined in this guide, researchers can unlock the full therapeutic potential of this compound and contribute to the development of novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Natural Product - Crysdot [crysdotllc.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. STAT3 - Wikipedia [en.wikipedia.org]

- 16. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]

Biological Activity Screening of 6,8-Cyclo-1,4-eudesmanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the biological activity screening of the natural product 6,8-Cyclo-1,4-eudesmanediol, a member of the eudesmane (B1671778) class of sesquiterpenoids. Due to a lack of specific published data for this particular compound, this document presents representative experimental protocols and data for analogous eudesmane sesquiterpenoids, focusing on established cytotoxic and anti-inflammatory activities prevalent within this class. Detailed methodologies for in vitro cytotoxicity screening using the MTT assay and anti-inflammatory activity assessment via nitric oxide production assays are provided. Furthermore, this guide illustrates the common signaling pathways, such as NF-κB and MAPK, that are often modulated by this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and application in a research and development setting.

Introduction

Potential Biological Activities and Screening Strategy

Based on the known activities of eudesmane sesquiterpenoids, the primary screening efforts for this compound should focus on two key areas:

-

Cytotoxicity: Assessing the potential of the compound to inhibit the growth of or kill cancer cells.

-

Anti-inflammatory Activity: Evaluating the compound's ability to modulate inflammatory responses in cellular models.

A general workflow for the initial biological screening of a natural product like this compound is presented below.

Cytotoxicity Screening

Representative Data

The following table summarizes representative cytotoxic activity data for eudesmane-type sesquiterpenoids against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Eudesmane Sesquiterpenoid | A549 (Lung Carcinoma) | MTT | 6.52 - 45.20 | [3] |

| Eudesmane Sesquiterpenoid | NCI-H1944 (Lung Adenocarcinoma) | MTT | < 50 | [3] |

| Dione-based derivative | M14 (Melanoma) | MTT | 7 | [4] |

| Dione-based derivative | A375 (Melanoma) | MTT | > 50 | [4] |

| Dione-based derivative | MCF-7 (Breast Cancer) | MTT | 15 | [4] |

| Dione-based derivative | PC3 (Prostate Cancer) | MTT | 12 | [4] |

| Dione-based derivative | A498 (Renal Cancer) | MTT | 18 | [4] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Anti-inflammatory Screening

Representative Data

The following table provides representative data on the anti-inflammatory activity of eudesmane-type sesquiterpenoids, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound Class | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |

| Furanoeudesma-1,3-diene | RAW 264.7 | LPS | Griess Assay | 46.0 | [7] |

| Thienodolin | RAW 264.7 | LPS | Griess Assay | 17.2 | [8] |

| Eudesmane Sesquiterpenoid | RAW 264.7 | LPS | Griess Assay | Varies | [9] |

| Diterpenoids | RAW 264.7 | LPS | Griess Assay | Varies | [6] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells upon stimulation with LPS. The amount of nitrite (B80452), a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.[10][11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well.

-

Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a multi-well spectrophotometer.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.

Potential Signaling Pathways

Eudesmane sesquiterpenoids often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[12] Many eudesmane-type compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.[9][13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Some sesquiterpenoids have been found to modulate the phosphorylation of key MAPK proteins like p38.[13]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its classification as a eudesmane sesquiterpenoid strongly suggests potential cytotoxic and anti-inflammatory properties. The experimental protocols and representative data provided in this guide offer a robust starting point for the systematic screening of this natural product. Further investigation into its specific mechanisms of action and in vivo efficacy will be crucial in determining its therapeutic potential.

References

- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6,8-Cyclo-1,4-eudesmanediol and Related Eudesmane Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6,8-Cyclo-1,4-eudesmanediol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the therapeutic potential of the broader class of eudesmane (B1671778) sesquiterpenoids, to which this compound belongs, to infer its likely mechanisms of action and therapeutic targets.

Introduction to this compound and Eudesmane Sesquiterpenoids

This compound is a sesquiterpenoid that has been isolated from the branches of Eucalyptus robusta Smith. Sesquiterpenoids are a diverse class of natural products with a 15-carbon backbone, and the eudesmane subgroup is characterized by a bicyclic decalin core structure. Eudesmane-type sesquiterpenoids are widely distributed in the plant kingdom and have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Given the shared chemical scaffold, it is plausible that this compound may exhibit similar therapeutic potential.

This guide will explore the primary therapeutic targets of eudesmane sesquiterpenoids, focusing on the anti-inflammatory and cytotoxic properties, supported by quantitative data from representative compounds, detailed experimental protocols, and visualizations of key signaling pathways.

Potential Therapeutic Targets

Based on extensive research into the eudesmane class of sesquiterpenoids, two primary areas of therapeutic intervention have been identified: the modulation of inflammatory pathways and the induction of apoptosis in cancer cells.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of eudesmane sesquiterpenoids. The NF-κB family of transcription factors plays a crucial role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Eudesmane sesquiterpenoids have been shown to interfere with multiple steps in the NF-κB signaling cascade. This includes the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which is a critical step for the nuclear translocation and activation of NF-κB. By preventing IκBα degradation, these compounds effectively sequester NF-κB in the cytoplasm, thereby inhibiting the transcription of inflammatory mediators.

Anticancer Activity: Induction of Apoptosis

Several eudesmane sesquiterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. A key mechanism underlying this activity is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.

Eudesmanoids have been observed to induce apoptosis by:

-

Decreasing the mitochondrial membrane potential.

-

Promoting the release of cytochrome c from the mitochondria into the cytoplasm.

-

Activating effector caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.

-

Modulating the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.

Quantitative Data on Bioactivity

The following tables summarize the in vitro bioactivity of several representative eudesmane sesquiterpenoids, demonstrating their potential as anti-inflammatory and anticancer agents.

Table 1: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids

| Compound Name | Assay | Cell Line | IC50 Value (µM) | Reference |

| epi-eudebeiolide C | Nitric Oxide Production Inhibition | RAW 264.7 | 17.9 | [1] |

| Pitlencoside D | Nitric Oxide Production Inhibition | BV-2 | 7.95 | [2] |

| Pitlencoside E | Nitric Oxide Production Inhibition | BV-2 | 8.32 | [2] |

| Pitlencoside G | Nitric Oxide Production Inhibition | BV-2 | 9.88 | [2] |

| Pitlencoside H | Nitric Oxide Production Inhibition | BV-2 | 10.21 | [2] |

| Pitlencoside O | Nitric Oxide Production Inhibition | BV-2 | 15.65 | [2] |

| Pitlencoside P | Nitric Oxide Production Inhibition | BV-2 | 25.88 | [2] |

| Eudesmanolide 11 | Nitric Oxide Production Inhibition | BV-2 | 21.63 | [3] |

| Eudesmanolide 20 | Nitric Oxide Production Inhibition | BV-2 | 60.70 | [3] |

| Eudesmanolide 24 | Nitric Oxide Production Inhibition | BV-2 | 45.33 | [3] |

| Eudesmanolide 40 | Nitric Oxide Production Inhibition | BV-2 | 48.21 | [3] |

Table 2: Cytotoxic Activity of Eudesmane Sesquiterpenoids

| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference | | --- | --- | --- | | α-Eudesmol | B16-F10 | 5.38 ± 1.10 |[4] | | α-Eudesmol | K562 | 10.60 ± 1.33 |[4] | | β-Eudesmol | B16-F10 | 16.51 ± 1.21 |[4] | | β-Eudesmol | HepG2 | 24.57 ± 2.75 |[4] | | γ-Eudesmol | B16-F10 | 8.86 ± 1.27 |[4] | | γ-Eudesmol | K562 | 15.15 ± 1.06 |[4] | | 1β-hydroxyalantolactone | HEp2 | Not specified, but comparable to etoposide (B1684455) |[5] | | Ivangustin | HEp2 | Not specified, but comparable to etoposide |[5] | | 7β-hydroperoxycampesterol | A549 | 15.40 |[6] | | 7β-hydroperoxycampesterol | HepG2 | 18.74 |[6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory and cytotoxic potential of eudesmane sesquiterpenoids.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: This assay measures the production of nitric oxide (NO) by cells, typically macrophages (e.g., RAW 264.7 or BV-2) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the NO concentration.

Protocol:

-

Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

-

Griess Reaction:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Assessment of Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Assessment of Apoptosis: Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 (e.g., DEVD) is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol (Colorimetric):

-

Cell Culture and Lysis:

-

Treat cells with the test compound to induce apoptosis.

-

Harvest the cells and lyse them using a specific lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Caspase-3 Reaction:

-

In a 96-well plate, add a standardized amount of protein from each sample.

-

Add a reaction buffer containing the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram: Inhibition of NF-κB by Eudesmane Sesquiterpenoids

Caption: Inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.

Experimental Workflow Diagram: Screening for Bioactivity

Caption: A typical experimental workflow for screening eudesmane sesquiterpenoids.

Conclusion and Future Directions

While specific data for this compound remains to be elucidated, the extensive research on the eudesmane class of sesquiterpenoids provides a strong foundation for predicting its potential therapeutic applications. The consistent and potent anti-inflammatory and anticancer activities observed for numerous eudesmane derivatives strongly suggest that this compound is a promising candidate for further investigation.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In vitro screening of the compound for its anti-inflammatory and cytotoxic effects using the protocols outlined in this guide.

-

Mechanism of action studies to determine if its activity is mediated through the NF-κB and apoptosis pathways.

-

In vivo studies in relevant animal models of inflammation and cancer to validate its therapeutic potential.

This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and other related eudesmane sesquiterpenoids.

References

- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note and Protocol for the HPLC Purification of 6,8-Cyclo-1,4-eudesmanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol using High-Performance Liquid Chromatography (HPLC). While a specific, validated protocol for this compound is not widely published, this guide is based on established methodologies for the purification of sesquiterpenoids from plant extracts.[1][2]

Introduction

This compound is a sesquiterpenoid that has been isolated from natural sources such as Eucalyptus robusta Smith.[3] Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, making them of significant interest in drug discovery and development.[1] The purification of these compounds from complex plant matrices is a critical step for their structural elucidation and subsequent biological evaluation.[1] HPLC is a powerful and versatile technique for the isolation and purification of such natural products.[4]

Data Presentation

The following table summarizes typical parameters for the HPLC purification of sesquiterpenoids, which can be adapted for this compound.

| Parameter | Typical Value/Range | Notes |

| Stationary Phase | Reversed-Phase C18, C30 | C18 is a common starting point for many natural products.[4][5] |

| Column Dimensions | 10 mm i.d. x 250 mm | Preparative or semi-preparative columns are used for purification. |

| Mobile Phase | Acetonitrile (B52724) (ACN) and Water | A gradient of increasing acetonitrile is often employed.[5][6] |

| Elution Mode | Gradient or Isocratic | Gradient elution is generally preferred for complex mixtures.[5][6] |

| Flow Rate | 1.0 - 5.0 mL/min | The flow rate should be optimized for the specific column dimensions.[2][5] |

| Detection | UV-Vis or Diode Array Detector (DAD) | Wavelengths between 200-300 nm are typically used for detection.[2] |

| Injection Volume | 5 - 100 µL | Dependent on the concentration of the sample and the column capacity.[6] |

| Column Temperature | Ambient or 30-35 °C | Maintaining a stable temperature can improve reproducibility.[5][6] |

Experimental Protocols

This section details a multi-step approach for the purification of this compound, starting from the initial plant material extraction to the final HPLC purification.

Extraction and Liquid-Liquid Partitioning

This initial phase aims to obtain a crude extract from the plant material and then fractionate it based on polarity.

Materials:

-

Dried and powdered plant material (e.g., branches of Eucalyptus robusta)

-

95% Ethanol (B145695) (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled Water

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Extraction: Macerate the dried, powdered plant material in 95% EtOH at room temperature for 3 days. Repeat this process three times to ensure exhaustive extraction.[1]

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]

-

Suspension: Suspend the crude extract in distilled water.[1]

-

Partitioning:

-

Perform a liquid-liquid partition of the aqueous suspension with petroleum ether to remove non-polar compounds.

-

Separate the aqueous layer and subsequently partition it with ethyl acetate.

-

Finally, partition the remaining aqueous layer with n-butanol.

-

-

Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for a diol) should be concentrated and used for the subsequent chromatographic steps.

Preparative HPLC Purification

This protocol outlines the final purification step using preparative HPLC.

Materials and Equipment:

-

Preparative HPLC system with a UV-Vis or DAD detector

-

Reversed-phase C18 column (e.g., 10 mm i.d. x 250 mm)

-

HPLC-grade Acetonitrile (ACN)

-

Ultrapure Water

-

0.45 µm membrane filters

-

Sample vials

Procedure:

-

Sample Preparation: Dissolve the enriched fraction from the partitioning step in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm membrane filter before injection.

-

Mobile Phase Preparation: Prepare the mobile phases: Solvent A (Ultrapure Water) and Solvent B (Acetonitrile). Degas both solvents before use.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18, 10 mm i.d. x 250 mm

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B)

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: 10% to 90% B

-

35-40 min: 90% B

-

40-45 min: 90% to 10% B

-

45-50 min: 10% B

-

-

Flow Rate: 3.0 mL/min

-

Detection: 210 nm

-

Injection Volume: 50 µL (can be optimized)

-

-

Fraction Collection: Collect the eluent in fractions based on the peaks observed in the chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry.[7]

Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6,8-Cyclo-1,4-eudesmanediol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 6,8-Cyclo-1,4-eudesmanediol is a sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. The eudesmane skeleton is a common motif in a wide variety of bioactive natural products, exhibiting a range of pharmacological activities. The unique 6,8-cyclopropane ring fused to the decalin core, along with the diol functionalization at the C1 and C4 positions, makes this compound an interesting target for synthetic chemistry and potential drug discovery programs. The rigid, three-dimensional structure conferred by the cyclopropane (B1198618) ring can lead to specific interactions with biological targets. This document outlines a proposed synthetic strategy for this compound from a common eudesmane precursor, providing detailed experimental protocols for its potential laboratory synthesis.

Synthetic Strategy: The proposed synthesis commences with a readily available eudesmane precursor, which is then elaborated through a series of key transformations. The central feature of this strategy is the construction of the 6,8-cyclopropane ring via an intramolecular C-H insertion of a carbene generated from a tosylhydrazone. Subsequent stereoselective dihydroxylation at the C1 and C4 positions completes the synthesis. This approach is designed to be adaptable for the synthesis of related analogues for structure-activity relationship (SAR) studies. The overall synthetic workflow is depicted below.

Proposed Synthetic Pathway

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 6,8-Cyclo-1,4-eudesmanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Consequently, there is significant interest in the discovery and development of novel anti-inflammatory agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Among these, sesquiterpenoids, a large class of naturally occurring compounds, have demonstrated a wide range of biological activities, including anti-inflammatory effects.

6,8-Cyclo-1,4-eudesmanediol is a eudesmane-type sesquiterpenoid that has been isolated from various plant sources. Eudesmane sesquiterpenoids have been reported to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in activated macrophages. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. The primary assays described are the nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the measurement of pro-inflammatory cytokines using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The anti-inflammatory effects of this compound can be quantified and summarized for clear comparison. The following tables present hypothetical, yet realistic, data based on typical results for eudesmane-type sesquiterpenoids.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | - | 1.2 ± 0.2 | - |

| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0 |

| This compound + LPS | 1 | 38.2 ± 2.9 | 16.6 |

| This compound + LPS | 5 | 29.5 ± 2.1 | 35.6 |

| This compound + LPS | 10 | 18.7 ± 1.5 | 59.2 |

| This compound + LPS | 25 | 9.3 ± 0.8 | 79.7 |

| This compound + LPS | 50 | 4.6 ± 0.5 | 89.9 |

| Dexamethasone (Positive Control) + LPS | 10 | 5.1 ± 0.6 | 88.9 |

| IC₅₀ | This compound | 12.5 µM |

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of NO production is inhibited.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (untreated) | - | 85 ± 12 | 42 ± 8 |

| LPS (1 µg/mL) | - | 3250 ± 210 | 1850 ± 150 |

| This compound + LPS | 10 | 1580 ± 130 | 910 ± 95 |

| This compound + LPS | 25 | 790 ± 85 | 450 ± 50 |

| This compound + LPS | 50 | 350 ± 40 | 190 ± 25 |

| Dexamethasone (Positive Control) + LPS | 10 | 410 ± 55 | 230 ± 30 |

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a standard model for studying inflammation in vitro.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth. Adherent cells are detached using a cell scraper.

Cytotoxicity Assay (MTT Assay)

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a positive control (e.g., Dexamethasone) and LPS.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

-

Principle: A sandwich ELISA is used to capture and detect specific cytokines.

-

Procedure:

-

Collect the cell culture supernatants from the same experiment as the NO production assay.

-

Use commercially available ELISA kits for TNF-α and IL-6, and follow the manufacturer's instructions. A general procedure is as follows:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

-

Calculate the cytokine concentrations using the standard curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing the anti-inflammatory activity.

LPS-Induced NF-κB Signaling Pathway

Caption: NF-κB pathway activated by LPS leading to inflammation.

LPS-Induced MAPK Signaling Pathway

Caption: MAPK pathways activated by LPS, contributing to inflammation.

Application Notes and Protocols for Cytotoxicity Assays of Eudesmane-Type Sesquiterpenoids in Cancer Cell Lines

Disclaimer: Direct experimental data on the cytotoxicity of 6,8-Cyclo-1,4-eudesmanediol in cancer cell lines is not currently available in the public domain. The following application notes and protocols are based on studies of structurally similar eudesmane-type sesquiterpenoids and extracts from Eucalyptus robusta, the plant source of this compound. These notes are intended to provide a general framework for researchers and drug development professionals interested in evaluating the cytotoxic potential of this and related compounds.

Introduction

Eudesmane-type sesquiterpenoids are a class of natural products that have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines[1][2]. These compounds are characterized by a bicyclic carbon skeleton and are found in various plant species. While specific data on this compound is lacking, related compounds have shown promise as potential anticancer agents[3][4][5][6]. Extracts from Eucalyptus robusta, a known source of this compound, have also exhibited cytotoxic activity against several cancer cell lines[7][8][9].

These application notes provide a summary of the reported cytotoxic activities of various eudesmane-type sesquiterpenoids and a detailed protocol for assessing the cytotoxicity of a test compound, such as this compound, in a panel of cancer cell lines.

Data Presentation: Cytotoxicity of Eudesmane-Type Sesquiterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various eudesmane-type sesquiterpenoids against different human cancer cell lines as reported in the literature. This data can serve as a reference for designing cytotoxicity experiments for this compound.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 6α-hydroxy-eudesm-4(15)-en-1-one | HeLa (Cervical Cancer) | 28.04 | [3] |

| Eudesm-4(15),7-dien-1β-ol | HeLa (Cervical Cancer) | 58.37 | [3] |

| Eudesmane (B1671778) Sesquiterpenoid (from Pluchea odorata) | HL-60 (Leukemia) | 8.9 (after 72h) | [4][10][11] |

| Eudesmane Sesquiterpene Glucoside | A549 (Lung), HeLa (Cervical), HepG2 (Liver) | 1.09 - 8.53 | [5] |

| Artemilavanin F | PANC-1 (Pancreatic Cancer) | 9.69 | [6] |

| Eudesma-4(15),7-diene-5,11-diol | MCF-7 (Breast Cancer) | Not specified, but showed activity | [12] |

| Teuhetenone | MCF-7 (Breast Cancer) | 22 | [12] |

| Chabrolidione B | MCF-7 (Breast Cancer) | Not specified, but showed activity | [12] |

Experimental Protocols

A common and reliable method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass, which is indicative of cell viability.

1. Materials and Reagents:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, etc.)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well flat-bottom microtiter plates.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA), cold.

-

Sulforhodamine B (SRB) solution.

-

Tris-base solution.

-

Microplate reader.

2. Experimental Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in culture medium from a stock solution.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation and Staining:

-

After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells.

-

Incubate the plates at 4°C for 1 hour.

-

Wash the plates five times with distilled water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Measurement and Data Analysis:

-

Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plates for 5-10 minutes on a mechanical shaker.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition using the following formula:

-

Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Mandatory Visualizations

Caption: Workflow for assessing the cytotoxicity of a test compound.

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound is presented below.

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

References

- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 4. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro anticancer properties of selected Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. inis.iaea.org [inis.iaea.org]

- 12. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 6,8-Cyclo-1,4-eudesmanediol for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Cyclo-1,4-eudesmanediol, a sesquiterpenoid isolated from Eucalyptus robusta Smith, presents a unique tricyclic scaffold that is a promising starting point for the development of novel therapeutic agents.[1] While the bioactivity of this specific eudesmanediol is not extensively documented, the broader class of eudesmane (B1671778) sesquiterpenoids is known for a wide range of pharmacological effects, including anti-inflammatory and anticancer activities.[2][3] This document provides detailed protocols for the strategic derivatization of this compound to enhance its therapeutic potential. The protocols focus on esterification and etherification of the hydroxyl groups at the C-1 and C-4 positions to modulate the compound's lipophilicity and steric properties, which can significantly influence its biological activity. Furthermore, standardized protocols for evaluating the anti-inflammatory and cytotoxic activities of the synthesized derivatives are presented.

Rationale for Derivatization